molecular formula C14H14O5 B1234169 Sporostatin CAS No. 122588-63-0

Sporostatin

Cat. No. B1234169
CAS RN: 122588-63-0
M. Wt: 262.26 g/mol
InChI Key: UCKXWYAPJJITRZ-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporostatin is a natural product found in Sporormiella with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : The first stereoselective total synthesis of sporostatin has been achieved, starting from (5)-propylene oxide. Key steps included esterification, cross-metathesis, and intramolecular Friedel-Crafts reaction (Yadav et al., 2009).
  • Convergent Synthesis : A convergent total synthesis of (+)-xestodecalactone A was reported, which included a formal synthesis of (+)-sporostatin. This utilized a convergent Pd-catalyzed α-arylation between a boronic acid and an α-bromoester (De Joarder & Jennings, 2013).

Biological and Medical Applications

  • Antifungal Activity : Statins, a class of drugs that includes sporostatin, showed antifungal and antibiofilm potential against Sporothrix schenckii complex species. These findings highlight the potential of statins in treating this form of subcutaneous mycosis (Brilhante et al., 2020).
  • Anti-Osteoporotic Activity : The aqueous-methanol extract of Berberis aristata, which has components similar to sporostatin, exhibited significant antiosteoporotic activity in ovariectomized rats. This supports its use in treating postmenopausal osteoporosis (Yogesh et al., 2011).
  • Angiogenesis Inhibition in Cancer : Alphastatin, a compound related to sporostatin, was found to inhibit angiogenesis in gastric cancer, suggesting its potential as an adjuvant therapy in cancer treatment. It downregulated sphingosine kinase activity in endothelial cells, impacting tumor growth and neovascularization (Chen et al., 2006).

Other Relevant Studies

  • Media Coverage of Medications : A study on media coverage of medications, including statins like sporostatin, emphasized the need for accurate and complete information in news stories about drug benefits, risks, and costs (Moynihan et al., 2000).
  • Surface Plasmon Field-Enhanced Fluorescence Spectroscopy : Studies in the field of analytical chemistry, such as those exploring surface plasmon field-enhanced fluorescence spectroscopy, can be indirectly related to the analysis and development of drugs like sporostatin (Yu et al., 2003; Cao et al., 2012).

properties

CAS RN

122588-63-0

Product Name

Sporostatin

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione

InChI

InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2-

InChI Key

UCKXWYAPJJITRZ-RQOWECAXSA-N

Isomeric SMILES

CC1C/C=C\C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

SMILES

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Canonical SMILES

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

synonyms

sporostatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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